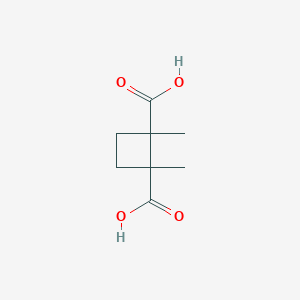![molecular formula C17H15NO3S B2455625 [(5-(p-tolyl)isoxazol-3-yl)méthyl] 2-(thiophène-2-yl)acétate CAS No. 946238-12-6](/img/structure/B2455625.png)
[(5-(p-tolyl)isoxazol-3-yl)méthyl] 2-(thiophène-2-yl)acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The substitution of various groups on the isoxazole ring imparts different activity . The molecule contains total 39 bond(s); 24 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 Isoxazole(s) .Chemical Reactions Analysis
The chemical reactivity of the compounds was assessed theoretically through Conceptual Density Functional Theory (CDFT) indices . The wB97X-D/cc-pVDZ calculation allowed to classify some derivatives as moderate-to-strong electrophiles and strong nucleophiles .Mécanisme D'action
The mechanism of action of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or receptors in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate exhibits a range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has been shown to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, studies have suggested that this compound may have anxiolytic and antidepressant effects by modulating certain neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. However, a limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate. For example, further studies could investigate the mechanism of action of this compound to better understand its observed biological effects. In addition, research could explore the potential of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate as a building block for the synthesis of new materials with unique properties. Furthermore, studies could investigate the potential of this compound as a treatment for various diseases, including cancer, inflammation, and psychiatric disorders.
In conclusion, (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is a chemical compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate involves the reaction of p-tolyl isoxazole with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and the final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
Activité antifongique
Le composé a été étudié pour ses propriétés antifongiques. Des chercheurs ont synthétisé des dérivés d'isoxazole apparentés et testé leur efficacité contre des agents pathogènes fongiques tels que Botrytis cinerea et Rhizoctonia cerealis .
Potentiel anti-VIH
Bien que non étudié directement pour son activité anti-VIH, des dérivés d'isoxazole similaires ont montré des promesses dans des études de docking moléculaire comme agents anti-VIH potentiels. Une exploration plus approfondie de l'interaction de ce composé avec les protéines liées au VIH pourrait être précieuse .
Réactions de cycloaddition [3+2]
Les styrylisoxazoles, y compris les composés apparentés, ont été impliqués dans des réactions de cycloaddition [3+2]. Ces réactions produisent des produits pyrroles, qui ont des applications dans la découverte de médicaments et la science des matériaux .
Synthèse et caractérisation
La synthèse du composé implique l'acylation du benzène ou du toluène avec des chlorures de (5-(p-tolyl)isoxazole-3-carbonyl), suivie d'une réduction pour obtenir les alcools correspondants. Des étapes détaillées de caractérisation et de purification sont essentielles pour obtenir des échantillons de haute qualité .
Autres activités potentielles
Bien que non explorée directement pour ce composé spécifique, la famille des isoxazoles a démontré une activité dans divers domaines, notamment les effets analgésiques, anti-inflammatoires, anticancéreux, antimicrobiens, antiviraux, anticonvulsivants, antidépresseurs et immunosuppresseurs. Le motif de substitution sur le cycle isoxazole influence considérablement ses propriétés biologiques .
Conclusion
« [(5-(p-tolyl)isoxazol-3-yl)méthyl] 2-(thiophène-2-yl)acétate » présente des pistes de recherche prometteuses dans plusieurs domaines. Des études supplémentaires peuvent révéler des applications et des mécanismes d'action supplémentaires, contribuant à notre compréhension de ce composé fascinant . Si vous avez besoin de plus d'informations ou avez d'autres demandes, n'hésitez pas à demander !
Propriétés
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-4-6-13(7-5-12)16-9-14(18-21-16)11-20-17(19)10-15-3-2-8-22-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXLQOUDKIQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2455547.png)
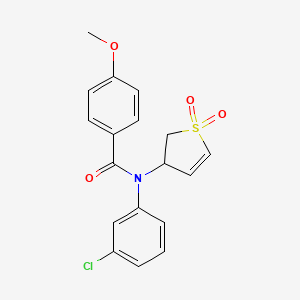
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2455549.png)
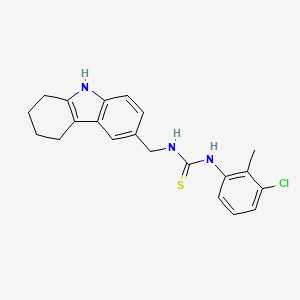
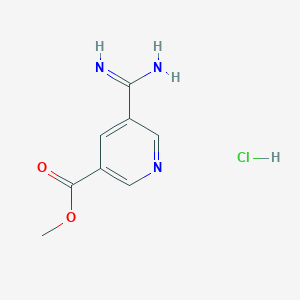
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)

![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)
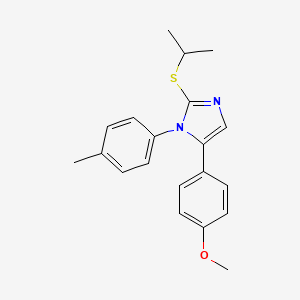

![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)
![3-phenyl-8-(1H-pyrrol-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2455563.png)
